molecular formula C20H24N2O2S B2633936 2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine CAS No. 2380042-26-0

2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine

Cat. No.: B2633936
CAS No.: 2380042-26-0
M. Wt: 356.48
InChI Key: OGLLQUSZSOKIHY-UHFFFAOYSA-N
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Description

2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound with a unique structure that includes a pyridine ring, a piperidine ring, and a benzoyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the attachment of the pyridine ring. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzoyl Group: This step may involve Friedel-Crafts acylation using benzoyl chloride and a suitable catalyst.

    Attachment of the Pyridine Ring: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving piperidine and pyridine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The piperidine and pyridine rings may interact with enzymes or receptors, modulating their activity. The benzoyl group and methylsulfanyl substituent may also play a role in its biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-4-yl}pyridine): Similar structure but with a different position of the piperidine ring.

    2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}pyridine): Lacks the methoxy group.

Uniqueness

2-Methyl-6-({1-[3-(methylsulfanyl)benzoyl]piperidin-3-yl}methoxy)pyridine is unique due to the presence of the methoxy group attached to the pyridine ring, which may enhance its reactivity and binding properties compared to similar compounds.

Properties

IUPAC Name

[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-15-6-3-10-19(21-15)24-14-16-7-5-11-22(13-16)20(23)17-8-4-9-18(12-17)25-2/h3-4,6,8-10,12,16H,5,7,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLLQUSZSOKIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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